
7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C11H13BrClN3. It is primarily used in proteomics research and has a molecular weight of 302.6 g/mol . This compound is known for its unique structure, which includes a bromine atom, an ethyl group, and a hydrazino group attached to a quinoline ring.
Preparation Methods
The synthesis of 7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride involves several steps. One common method includes the bromination of 3-ethylquinoline followed by the introduction of a hydrazino group. The reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The final step involves the formation of the hydrochloride salt by reacting the hydrazino compound with hydrochloric acid .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and purity.
Chemical Reactions Analysis
7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in proteomics research to study protein interactions and functions. It can be used as a labeling reagent to tag specific proteins for analysis.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have potential as an anticancer or antimicrobial agent due to its ability to interact with biological molecules.
Industry: The compound is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful for studying protein function and interactions .
Comparison with Similar Compounds
7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride can be compared with other similar compounds, such as:
2-Hydrazinoquinoline: This compound lacks the bromine and ethyl groups present in this compound.
3-Ethylquinoline: This compound lacks the hydrazino and bromine groups.
The presence of the bromine and hydrazino groups in this compound gives it unique reactivity and properties, making it distinct from these similar compounds.
Properties
Molecular Formula |
C11H13BrClN3 |
|---|---|
Molecular Weight |
302.60 g/mol |
IUPAC Name |
(7-bromo-3-ethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H12BrN3.ClH/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H |
InChI Key |
ZKWHKPSJYXOKCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)Br)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
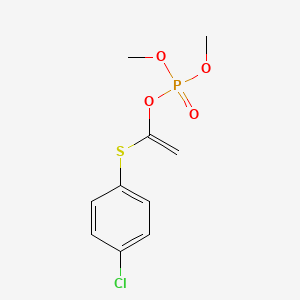
![1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)

![2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B13747907.png)
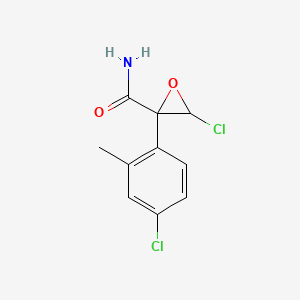

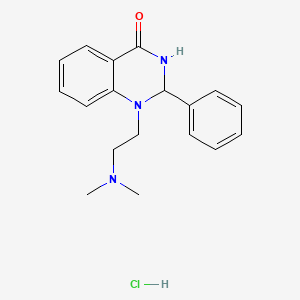
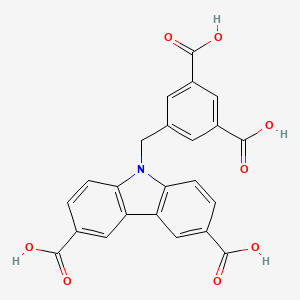
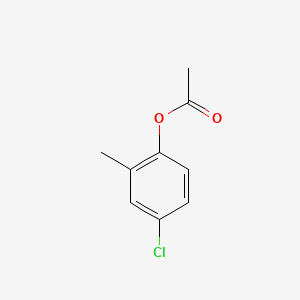
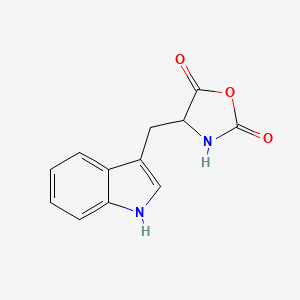
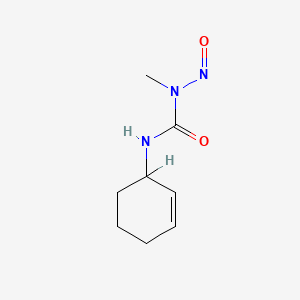
![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)

